2-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine
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Overview
Description
2-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 3,5-dimethoxybenzoyl group and a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. One common method involves the reaction of 3,5-dimethoxybenzoic acid with piperidine to form the 3,5-dimethoxybenzoyl-piperidine intermediate. This intermediate is then reacted with 5-methylpyrimidine under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(3,5-Dimethoxybenzyl)piperidin-4-yl]oxy}-5-methylpyrimidine
- 2-{[1-(3,5-Dimethoxyphenyl)piperidin-4-yl]oxy}-5-methylpyrimidine
- 2-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-ethylpyrimidine
Uniqueness
What sets 2-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13-11-20-19(21-12-13)26-15-4-6-22(7-5-15)18(23)14-8-16(24-2)10-17(9-14)25-3/h8-12,15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATHPSYAPVUBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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